4-((n-Methylcyclopropanecarboxamido)methyl)benzamide
Description
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-[[cyclopropanecarbonyl(methyl)amino]methyl]benzamide |
InChI |
InChI=1S/C13H16N2O2/c1-15(13(17)11-6-7-11)8-9-2-4-10(5-3-9)12(14)16/h2-5,11H,6-8H2,1H3,(H2,14,16) |
InChI Key |
CGDKOEYRVJFDHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)N)C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under both acidic and basic conditions:
Key factors influencing hydrolysis rates:
-
Steric hindrance : The cyclopropane group adjacent to the amide nitrogen reduces accessibility to nucleophiles
-
Electronic effects : Electron-donating methyl group on the cyclopropane ring stabilizes the transition state
Nucleophilic Substitution at the Benzamide Position
The methylene bridge (-CH2-) between benzamide and cyclopropane facilitates nucleophilic attacks:
Reaction with Grignard reagents
text4-((N-Methylcyclopropanecarboxamido)methyl)benzamide + RMgX → 4-((N-Methylcyclopropanecarboxamido)(R)methyl)benzamide (R = alkyl/aryl)
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under controlled conditions:
Organometallic Reactions
The compound participates in halogen-lithium exchange processes:
Typical procedure (modified from ):
-
React with TMPLi (2.2 eq) in THF at -78°C
-
Quench with electrophiles (e.g., DMF, CO2)
-
Isolate functionalized products in 52-75% yield
Key observations:
-
Regioselectivity : Lithiation occurs preferentially at the benzamide aromatic ring (para to -CONH- group)
-
Temperature sensitivity : Reactions above -40°C lead to decomposition
Thermal Decomposition
Controlled pyrolysis studies reveal:
Comparative Reactivity Table
Scientific Research Applications
4-((n-Methylcyclopropanecarboxamido)methyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and rubber.
Mechanism of Action
The mechanism of action of 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, benzamide derivatives generally exert their effects by binding to enzymes or receptors, thereby modulating their activity. For example, some benzamides inhibit histone deacetylases (HDACs), leading to changes in gene expression and cell behavior .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide with structurally related benzamides:
Key Observations :
- The target compound has a mid-range molecular weight (247.3 g/mol) compared to analogs, balancing steric effects from the cyclopropane with flexibility from the methylene linker.
- Cyclopropane-containing derivatives (e.g., target, BA3) may exhibit improved metabolic stability due to reduced enzymatic degradation of the strained ring .
- Substituents like bromo (in 3-bromo-4-methoxy-N-methylbenzamide) or fluoropropanamido (in BA3) modulate electronic properties, affecting binding affinity or solubility .
Pharmacological and Metabolic Comparisons
- Metabolism: Benzamides are often metabolized into active or inactive metabolites. For example, IM (a pyrimidinyl-substituted benzamide) undergoes metabolism to yield pharmacologically active metabolites . The target compound’s methylcyclopropane group may hinder cytochrome P450-mediated oxidation, prolonging its half-life compared to non-cyclopropane analogs like 4-methoxy-N-methylbenzamide .
- Biological Activity :
- BA3 () is a histone deacetylase (HDAC) imaging agent, leveraging fluorinated groups for positron emission tomography (PET). The target compound’s cyclopropane could similarly enhance blood-brain barrier penetration for CNS targets .
- 3-Bromo-4-methoxy-N-methylbenzamide () may act as an electrophilic warhead in covalent inhibitors, unlike the target compound, which lacks such reactive groups .
Biological Activity
4-((n-Methylcyclopropanecarboxamido)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide typically involves the reaction of 4-(aminomethyl)benzamide with n-methylcyclopropanecarboxylic acid derivatives. The process often requires specific conditions to ensure high yield and purity of the final product.
Anticancer Properties
Recent studies have demonstrated that derivatives of 4-methylbenzamide, including 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide, exhibit significant anticancer properties. These compounds have shown moderate to high activity against various cancer cell lines, including hematological and solid tumors.
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide | K562 (leukemia) | 2.27 | High |
| 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide | HL-60 (leukemia) | 1.42 | High |
| 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide | OKP-GS (renal carcinoma) | 4.56 | Moderate |
These findings indicate that the compound can effectively inhibit cell proliferation in certain cancer types, making it a candidate for further development as an anticancer agent .
The biological activity of 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide is primarily attributed to its role as a protein kinase inhibitor. It targets specific kinases involved in cancer cell signaling pathways, which are crucial for tumor growth and survival.
- Inhibition of Kinase Activity : The compound has been shown to inhibit receptor tyrosine kinases such as EGFR and PDGFR, with reported inhibition rates exceeding 90% at low concentrations .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, suggesting that it may activate intrinsic apoptotic pathways .
- Cell Cycle Arrest : The compound has also been observed to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
Case Studies
In a recent study evaluating various derivatives of benzamide compounds, researchers found that those with modifications similar to 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide exhibited enhanced potency against specific cancer cell lines. For instance, analogs containing halogen substitutions demonstrated improved binding affinity and biological activity compared to their unmodified counterparts .
Q & A
Basic: What are the recommended synthetic routes for 4-((n-Methylcyclopropanecarboxamido)methyl)benzamide?
Methodological Answer:
The synthesis typically involves:
Cyclopropane Carboxamide Formation : React cyclopropanecarbonyl chloride with methylamine to form the n-methylcyclopropanecarboxamide intermediate.
Benzamide Coupling : Use a coupling reagent (e.g., HBTU or EDC) to conjugate the cyclopropane carboxamide to 4-(aminomethyl)benzamide.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water) to isolate the product.
Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Steric hindrance from the cyclopropane ring may necessitate elevated temperatures (60–80°C) for amidation .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm methylcyclopropane integration and benzamide backbone. The cyclopropane protons typically appear as a multiplet near δ 0.8–1.2 ppm.
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion ([M+H]) and rule out side products (e.g., incomplete methylation).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays) .
Advanced: How to design molecular docking studies for this compound targeting enzymes like MMPs or kinases?
Methodological Answer:
Protein Preparation : Use Schrödinger’s Protein Preparation Wizard to optimize the receptor structure (e.g., add hydrogens, assign bond orders).
Ligand Preparation : Generate low-energy conformers of the compound using LigPrep, accounting for cyclopropane ring rigidity.
Docking Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
